Ethyl(4-methoxypentyl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
N-ethyl-4-methoxypentan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-4-9-7-5-6-8(2)10-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
MQXOVHJUYMGTQP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC(C)OC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 Methoxypentyl Amine and Analogous Structures
Alkylation Approaches for Carbon-Nitrogen Bond Formation
Direct alkylation is a fundamental method for forming C-N bonds, typically involving the reaction of an amine with an alkyl halide. While straightforward in principle, this approach is often complicated by the potential for multiple alkylations.
Nucleophilic Substitution Reactions with Halogenoalkanes
The reaction between a primary amine, such as ethylamine (B1201723), and a halogenoalkane, like a 4-methoxypentyl halide, proceeds via nucleophilic substitution. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the halogenoalkane. studymind.co.uk This reaction, however, is prone to a cascade of subsequent reactions, as the product amine is also nucleophilic. libretexts.org
A significant challenge in synthesizing secondary amines via direct alkylation is the issue of polyalkylation. youtube.com The secondary amine product, Ethyl(4-methoxypentyl)amine, is itself a nucleophile and can react further with the halogenoalkane to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk This occurs because the product amine is often more nucleophilic than the starting amine, leading to a mixture of products that can be difficult to separate. masterorganicchemistry.comnih.gov
Several strategies are employed to mitigate this lack of selectivity and favor the formation of the desired secondary amine:
Use of Excess Amine: A large excess of the primary amine (e.g., ethylamine) can be used to increase the probability that the alkyl halide will react with the starting amine rather than the product amine. libretexts.orgtminehan.com This stoichiometric control shifts the reaction equilibrium towards the desired mono-alkylation product.
Alternative Ammonia (B1221849) Surrogates: To avoid overalkylation, specialized reagents have been developed that act as ammonia surrogates. nih.gov Methods like the Gabriel synthesis, which uses potassium phthalimide (B116566), provide a pathway to primary amines that can then be selectively alkylated. libretexts.orgtminehan.com Another approach involves using sodium azide (B81097) (NaN₃) to form an alkyl azide, which is then reduced to the primary amine. libretexts.org Recently, N-aminopyridinium salts have been introduced as effective surrogates for synthesizing secondary amines through a "self-limiting" alkylation process, which avoids overalkylation by forming a less reactive intermediate after the first alkylation. nih.govnih.gov
| Strategy | Description | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Use of Excess Primary Amine | The primary amine is used in large stoichiometric excess compared to the alkyl halide. | Simple, direct method. | Requires separation of the product from a large amount of unreacted starting amine; can be atom-inefficient. | libretexts.orgtminehan.com |
| Gabriel Synthesis | Uses phthalimide anion as an ammonia surrogate to form a primary amine, which can be further functionalized. | Effectively prevents overalkylation for primary amine synthesis. | Requires harsh conditions (e.g., hydrazine) for deprotection. | libretexts.orgtminehan.com |
| Azide Synthesis | Involves SN2 reaction with sodium azide followed by reduction (e.g., with LiAlH₄ or H₂/Pd) to the primary amine. | Excellent nucleophile, good yields, clean conversion to the primary amine. | Alkyl azides can be explosive; requires a separate reduction step. | libretexts.org |
| N-Aminopyridinium Salts | These salts act as ammonia surrogates that, after monoalkylation, form a less nucleophilic intermediate, preventing further reaction. | Provides "self-limiting" monoalkylation for secondary amine synthesis. | Newer methodology, may require specific precursors. | nih.govnih.gov |
The reaction between an amine and a primary or secondary halogenoalkane typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. tminehan.comdocbrown.info This pathway is characterized by several key features:
Concerted Reaction: The Sₙ2 mechanism is a single-step process where the nucleophile (the amine) attacks the electrophilic carbon at the same time as the leaving group (the halide) departs. masterorganicchemistry.com
Backside Attack: The amine's lone pair attacks the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com This "backside attack" leads to an inversion of stereochemical configuration if the carbon atom is a chiral center.
Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming amine and the outgoing halide, adopting a trigonal bipyramidal geometry. masterorganicchemistry.com
Rate Law: The reaction rate is dependent on the concentrations of both the amine and the halogenoalkane, making it a second-order reaction. masterorganicchemistry.com
For the synthesis of this compound, the Sₙ2 reaction would involve ethylamine attacking a chiral carbon (if the starting halide is, for example, 2-bromo-4-methoxypentane), resulting in an inversion of the stereocenter in the product. The efficiency of the Sₙ2 reaction is sensitive to steric hindrance; it is fastest for methyl and primary alkyl halides and progressively slower for secondary halides. masterorganicchemistry.com
Reductive Amination of Carbonyl Compounds
Reductive amination, also known as reductive alkylation, is a highly versatile and controllable method for synthesizing amines. wikipedia.orgorganicchemistrytutor.com It is often preferred over direct alkylation because it avoids the problem of polyalkylation. tminehan.commasterorganicchemistry.com This two-step process, often performed in a single pot, involves the conversion of a carbonyl group to an amine via an intermediate imine. wikipedia.orglibretexts.org To synthesize this compound, this method would typically involve the reaction of 4-methoxypentan-2-one (B81126) with ethylamine.
Reductive Amination of Carbonyl Compounds
Reaction of Aldehydes and Ketones with Amine Precursors
The first step of reductive amination is the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine under neutral or weakly acidic conditions to form an imine or an enamine, respectively. wikipedia.orgchemistrysteps.comlibretexts.org
The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org This intermediate then undergoes dehydration (loss of a water molecule) to form an imine (for primary amines) or an iminium ion, which is in equilibrium with an enamine (for secondary amines). chemistrysteps.comchemistrysteps.com The formation of this C=N double bond is a reversible process, and the equilibrium can be driven towards the imine by removing the water that is formed. wikipedia.org Aldehydes are generally more reactive in this process than ketones due to lesser steric hindrance. fiveable.me
Efficacy of Reducing Agents and Their Influence on Reaction Outcomes
The second critical step is the reduction of the imine or iminium ion intermediate to the final amine. The choice of reducing agent is crucial for the success of the reaction, especially in one-pot procedures where the carbonyl starting material is present alongside the imine intermediate. fiveable.me The ideal reducing agent should selectively reduce the imine C=N bond without significantly reducing the C=O bond of the starting aldehyde or ketone. masterorganicchemistry.com
Several hydride-based reducing agents are commonly used, each with distinct properties:
Sodium Borohydride (B1222165) (NaBH₄): This reagent can reduce both imines and carbonyl groups. wikipedia.org Therefore, in a reductive amination protocol, it is typically added after sufficient time has been allowed for the imine to form completely to avoid reduction of the starting carbonyl compound. masterorganicchemistry.comcommonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent than NaBH₄. masterorganicchemistry.com Its reactivity is pH-dependent; it is a slow reducer of aldehydes and ketones at neutral pH but rapidly reduces imines and iminium ions. wikipedia.org This selectivity makes it ideal for one-pot reductive aminations, as it can be present from the start of the reaction without consuming the carbonyl precursor. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often abbreviated as STAB, this is another mild and selective reducing agent that is particularly effective for reductive aminations. wikipedia.orgmasterorganicchemistry.com It is less toxic than NaBH₃CN (which can produce toxic cyanide byproducts) and is not water-sensitive, although it is not very compatible with methanol. masterorganicchemistry.comcommonorganicchemistry.com It is capable of reducing the imine intermediate preferentially in the presence of the carbonyl starting material. wikipedia.org
Catalytic Hydrogenation (H₂/Catalyst): Hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel) can also be used to reduce the imine intermediate. wikipedia.orglibretexts.org This method is considered a "green chemistry" approach as it avoids stoichiometric inorganic waste products. wikipedia.org
| Reducing Agent | Chemical Formula | Key Characteristics | Typical Solvents | Reference |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Reduces both ketones/aldehydes and imines. Must be added after imine formation. | Methanol, Ethanol | wikipedia.orgcommonorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Mild; selectively reduces imines over carbonyls at neutral/acidic pH. Ideal for one-pot reactions. Can release toxic HCN. | Methanol | wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective for imines. Less toxic alternative to NaBH₃CN. Water-sensitive. | DCE, DCM, THF | wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | "Green" method with high atom economy. Catalyst can sometimes be sensitive to other functional groups. | Ethanol, Ethyl Acetate | wikipedia.orglibretexts.org |
pH-Dependent Reaction Kinetics and Imine Formation Mechanisms
The formation of an imine (or Schiff base) through the reaction of a primary amine with an aldehyde or ketone is a critical step in many synthetic routes to secondary amines, including reductive amination. The kinetics and mechanism of this reaction are highly dependent on the pH of the reaction medium. libretexts.orgresearchgate.netlibretexts.org
The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration of the carbinolamine to yield the imine. masterorganicchemistry.com The pH of the solution plays a dual role in this process. A weakly acidic environment (typically pH 4-5) is generally optimal for imine formation. libretexts.orgresearchgate.net In this pH range, there is sufficient acid to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. masterorganicchemistry.com
However, if the pH is too low (highly acidic), the amine nucleophile will be protonated to form a non-nucleophilic ammonium salt, which will significantly slow down or halt the initial addition step. libretexts.org Conversely, at a high pH (basic conditions), while the amine is fully deprotonated and thus a potent nucleophile, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is the rate-limiting step. libretexts.orglibretexts.org The hydroxyl group of the carbinolamine is a poor leaving group, and its protonation to form a better leaving group (water) is crucial for the elimination step. libretexts.org
Some studies have also identified a second optimal pH range for imine formation around pH 8-9, where the reaction can be faster and the equilibrium can be more shifted towards the imine product, as the imine is more stable in basic conditions compared to acidic conditions. researchgate.net
Table 1: Effect of pH on Imine Formation Rate
| pH Range | Rate of Imine Formation | Predominant Species and Mechanistic Considerations |
|---|---|---|
| < 4 (Strongly Acidic) | Slow | Amine is protonated (R-NH3+), reducing its nucleophilicity. |
| 4 - 5 (Weakly Acidic) | Optimal | A balance is achieved between carbonyl activation (protonation of C=O) and maintaining the amine in its nucleophilic form (R-NH2). |
| > 6 (Neutral to Weakly Basic) | Slow | Insufficient acid to catalyze the dehydration of the carbinolamine intermediate. |
Reduction of Nitrogen-Containing Functional Groups
The reduction of various nitrogen-containing functional groups provides a versatile and widely employed strategy for the synthesis of secondary amines. These methods often offer high yields and good functional group tolerance.
The reductive amination of nitriles presents a powerful and convergent approach for the synthesis of secondary amines. rsc.orgresearchgate.net This one-pot methodology allows for the formation of both symmetrical and unsymmetrical secondary amines in excellent yields. rsc.orgresearchgate.net For instance, the use of platinum nanowires as a catalyst has been shown to be highly effective for the selective synthesis of secondary amines from nitriles. rsc.orgresearchgate.net
In a typical procedure, the nitrile is reacted with a primary amine in the presence of a catalyst and a reducing agent. The reaction proceeds through the initial reduction of the nitrile to a primary amine, which then reacts with another molecule of the starting nitrile (in the absence of an added amine for symmetrical secondary amine synthesis) or with a different added amine (for unsymmetrical secondary amine synthesis) via reductive amination. A novel cobalt catalyst has also been developed for the reductive alkylation of nitriles with aldehydes or ketones using hydrogen gas as the reducing agent, offering a broad scope and tolerance for various functional groups. nih.gov
The reduction of amides is a fundamental transformation in organic synthesis that provides a direct route to amines. masterorganicchemistry.comlibretexts.org Due to the lower reactivity of the amide carbonyl group compared to other carbonyl compounds, strong reducing agents are typically required. Lithium aluminum hydride (LiAlH₄) is the most commonly used reagent for this purpose. masterorganicchemistry.comchemistrysteps.com
The reduction of a secondary amide will yield a secondary amine. libretexts.orgyoutube.com For example, the reduction of N-ethyl-4-methoxypentanamide with LiAlH₄ would directly produce this compound. The reaction proceeds by the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom. masterorganicchemistry.com This method is applicable to primary, secondary, and tertiary amides, yielding the corresponding amines. masterorganicchemistry.comlibretexts.org
The reduction of organic azides to primary amines is a highly efficient and mild synthetic method. cmu.eduorganic-chemistry.org This transformation can be achieved using a variety of reducing agents, making it a versatile tool in organic synthesis. One notable method involves the use of sodium borohydride (NaBH₄) in the presence of catalytic amounts of tin(IV) 1,2-benzenedithiolate. cmu.eduorganic-chemistry.org This system allows for the reduction of primary, secondary, tertiary, aromatic, and heteroaromatic azides to their corresponding amines in excellent yields under very mild conditions. cmu.edu
The azide functional group can be introduced through nucleophilic substitution of an alkyl halide with sodium azide. The subsequent reduction provides a clean and high-yielding route to the primary amine, which can then be further functionalized to a secondary amine if desired. The mildness of the reduction conditions makes this route compatible with a wide range of other functional groups. researchgate.net
Hydroamination Reactions for Direct Carbon-Nitrogen Bond Formation
Direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, known as hydroamination, represents an atom-economical method for the synthesis of amines.
The catalytic hydroamination of unactivated olefins and alkynes with secondary amines is a powerful strategy for the direct formation of carbon-nitrogen bonds. nih.govnih.govrsc.org This approach is highly atom-economical as it avoids the formation of byproducts. nih.govrsc.org
Recent advances have led to the development of efficient catalytic systems for this transformation. For example, iridium photocatalysts have been successfully employed for the intermolecular anti-Markovnikov hydroamination of unactivated olefins with secondary alkyl amines. nih.govprinceton.edunih.gov This process involves the generation of an aminium radical cation intermediate through electron transfer from the amine to the excited state of the photocatalyst. nih.gov
Similarly, the hydroamination of alkynes provides a route to enamines or imines, which can then be reduced to the corresponding secondary amines. nih.govrsc.org Various catalysts, including those based on titanium, have been shown to be effective for the intermolecular hydroamination of alkynes with primary and secondary amines. The initially formed imines can be readily reduced in a subsequent step to afford the desired secondary amines. rsc.org
Table 2: Comparison of Synthetic Methodologies for Secondary Amines
| Methodology | Starting Materials | Key Reagents/Catalysts | Intermediate(s) | Key Advantages |
|---|---|---|---|---|
| Reductive Amination via Imine Formation | Aldehyde/Ketone + Primary Amine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Imine/Iminium ion | Wide substrate scope, controlled alkylation. chemistrysteps.commasterorganicchemistry.com |
| Nitrile Reduction (Convergent) | Nitrile + Primary Amine (optional) | Pt nanowires, Co catalysts, H₂ | Primary amine, Imine | One-pot synthesis of symmetrical and unsymmetrical secondary amines. rsc.orgnih.gov |
| Amide Reduction | Secondary Amide | LiAlH₄ | - | Direct conversion of amides to amines. masterorganicchemistry.comlibretexts.org |
| Azide Reduction followed by Alkylation | Alkyl Halide -> Azide -> Primary Amine | NaN₃, then reducing agent (e.g., NaBH₄/Sn catalyst) | Alkyl azide, Primary amine | Mild reduction conditions, high yields. cmu.eduorganic-chemistry.org |
| Catalytic Hydroamination | Olefin/Alkyne + Secondary Amine | Ir photocatalysts, Ti catalysts | Aminium radical cation, Enamine/Imine | Atom-economical, direct C-N bond formation. nih.govnih.gov |
Regioselectivity and Stereoselectivity in Intramolecular Hydroamination Processes
Intramolecular hydroamination is a highly atom-economical process for the synthesis of nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which can be considered cyclic analogues or precursors to acyclic amines like this compound. The control of regioselectivity and stereoselectivity is a critical aspect of this transformation.
Regioselectivity: The regiochemical outcome of intramolecular hydroamination is largely influenced by the substitution pattern of the aminoalkene. Generally, the reaction favors the formation of five- or six-membered rings. For terminal alkenes, hydroamination typically proceeds in an anti-Markovnikov fashion, leading to the formation of an ω-alkyl-N-heterocycle. However, with internal alkenes, the regioselectivity can be more complex and is often controlled by the catalyst and reaction conditions. For instance, in the hydroamination of aminoallenes catalyzed by titanium complexes, the cyclization of hepta-4,5-dienylamine can yield a mixture of 6-ethyl-2,3,4,5-tetrahydropyridine and 2-propenylpyrrolidine, demonstrating the competition between different ring closures. acs.org
Stereoselectivity: Achieving high stereoselectivity in intramolecular hydroamination is crucial for the synthesis of enantiomerically pure compounds. This is often accomplished through the use of chiral catalysts.
Gold-Catalyzed Reactions: Gold catalysts have proven effective in stereoselective intramolecular hydroamination. For example, a series of gold-catalyzed intramolecular anti-Markovnikov hydroamination-initiated tandem reactions of chiral homopropargyl sulfonamides have been developed to produce various enantioenriched 2,5-disubstituted pyrrolidines with excellent enantioselectivities and generally high diastereoselectivities. rsc.orgnih.gov The stereochemical outcome in the synthesis of 2,5-disubstituted pyrrolidines via a gold-catalyzed tandem intramolecular alkyne hydroamination can be controlled by the choice of the nitrogen protecting group, allowing for a stereodivergent synthesis. rsc.org
Copper-Promoted Reactions: Copper-promoted intramolecular aminooxygenation of alkenes offers a pathway to disubstituted pyrrolidines. The diastereoselectivity is highly dependent on the substrate structure. For instance, α-substituted 4-pentenyl sulfonamides favor the formation of 2,5-cis-pyrrolidines with high diastereoselectivity, while γ-substituted substrates yield 2,3-trans pyrrolidines with moderate selectivity. nih.gov
Rhodium-Catalyzed Reactions: A rhodium catalyst with a diaminophosphine ligand has shown high reactivity for the hydroamination of primary aminoalkenes, including those with internal olefins. nih.gov This catalyst system is tolerant of various functional groups that might not be compatible with more electrophilic catalysts.
Rare Earth Metal Catalysts: Chiral rare earth metal complexes have been utilized for asymmetric intramolecular hydroamination of aminoalkenes and aminodienes, leading to the synthesis of naturally occurring alkaloids with high stereoselectivity. mdpi.com
The following table summarizes the stereochemical outcomes in the synthesis of substituted pyrrolidines using different catalytic systems.
| Catalyst System | Substrate | Major Product | Diastereoselectivity (dr) | Enantioselectivity (ee) |
|---|---|---|---|---|
| Gold(I) | Chiral homopropargyl sulfonamides | 2,5-disubstituted pyrrolidines | Generally high | Excellent |
| Copper(II) | α-Substituted 4-pentenyl sulfonamides | 2,5-cis-pyrrolidines | >20:1 | N/A |
| Copper(II) | γ-Substituted 4-pentenyl sulfonamides | 2,3-trans-pyrrolidines | ca. 3:1 | N/A |
| Rhodium(I) | Primary aminoalkenes | Substituted pyrrolidines | N/A | N/A |
Advanced and Green Synthetic Strategies
Modern organic synthesis increasingly focuses on the development of more sustainable and efficient methods. Electrochemical synthesis, microwave-assisted reactions, and flow chemistry represent advanced and green strategies for the preparation of amines, including secondary amines analogous to this compound.
Electrosynthesis utilizes electrons as a "clean" reagent, often avoiding the need for stoichiometric oxidants or reductants and minimizing waste production. acs.org Several electrochemical methods for the synthesis of secondary amines have been reported.
Reductive Amination: One of the most versatile methods for amine synthesis is reductive amination. An electrochemical approach to the reductive amination of aldehydes with amines has been developed, proceeding in an undivided cell at a constant current. rsc.org
Coupling Reactions: Hindered secondary amines can be synthesized electrochemically by the coupling of N-alkyl or N-aryl substituted iminiums with cyanoarenes. acs.orgresearchgate.net This method is effective for producing sterically congested amines that can be challenging to access through traditional methods.
Reduction of Hydrazines: A mild and green electrochemical protocol for the N-N bond cleavage of 1,1-disubstituted hydrazines provides access to a broad scope of secondary amines in high yields. acs.org The reaction proceeds via consecutive single-electron transfer (SET) reductions.
The following table provides an overview of electrochemical methods for secondary amine synthesis.
| Electrochemical Method | Starting Materials | Key Features |
|---|---|---|
| Reductive Amination | Aldehyde, Primary Amine | Proceeds in an undivided cell at constant current. rsc.org |
| Iminium-Cyanoarene Coupling | N-substituted Iminium, Cyanoheteroarene | Access to sterically hindered amines. acs.orgresearchgate.net |
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.gov This technology has been applied to the synthesis of amines and their derivatives.
Direct Amidation: The direct synthesis of amides from carboxylic acids and amines can be achieved under solvent-free conditions using ceric ammonium nitrate (B79036) as a catalyst in an open microwave reactor. nih.govnih.gov While this produces amides, they can be subsequently reduced to amines. The procedure is noted to be applicable to secondary amines. nih.gov
Reduction of Imines: The reduction of imines to secondary amines can be efficiently carried out using reducing agents like ammonium formates under solvent-free microwave irradiation, with reaction times often in the range of a few minutes. at.ua
Flow Chemistry: Continuous flow processes offer several advantages over batch reactions, including improved safety, scalability, and process control. rsc.org
From Alcohols: A continuous flow system utilizing biocatalysts has been developed for the synthesis of secondary amines from alcohols. The process involves an initial oxidation of the alcohol to an aldehyde, followed by a reductive amination step. nih.gov
From Alkyl Mesylates and Epoxides: A highly efficient continuous flow process has been developed for the synthesis of N-methyl secondary amines from alkyl mesylates and epoxides via nucleophilic substitution with aqueous methylamine. acs.orgvapourtec.com This method features short reaction times and good functional group compatibility. acs.org
The table below highlights key features of microwave-assisted and flow chemistry approaches for amine synthesis.
| Technology | Method | Starting Materials | Advantages |
|---|---|---|---|
| Microwave-Assisted | Direct Amidation (to Amide) | Carboxylic Acid, Amine | Rapid, solvent-free, efficient. nih.govnih.gov |
| Microwave-Assisted | Imine Reduction | Imine, Reducing Agent | Very short reaction times, solvent-free. at.ua |
| Flow Chemistry | Biocatalytic Cascade | Alcohol, Amine | Versatile, high-throughput screening possible. nih.gov |
Reaction Mechanisms and Chemical Reactivity of Ethyl 4 Methoxypentyl Amine
Protonation Equilibria and Basicity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of Ethyl(4-methoxypentyl)amine allows it to act as a Brønsted-Lowry base, accepting a proton from an acid to form a corresponding ammonium (B1175870) salt. pressbooks.pubyoutube.com In an aqueous solution, an equilibrium is established where water acts as an acid, protonating the amine. pressbooks.pub
R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻ (where R₂NH is this compound)
The strength of an amine as a base is quantified by its basicity constant (Kb), or more commonly, by the acidity constant (Ka) of its conjugate acid, the ammonium ion (R₂NH₂⁺). pressbooks.pub A higher pKa of the conjugate acid corresponds to a stronger base. pressbooks.pubchemistrysteps.com
Simple alkylamines are generally more basic than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups. chemistrysteps.com These groups increase the electron density on the nitrogen atom, making the lone pair more available for donation to a proton. chemistrysteps.com For this compound, both the ethyl and the 4-methoxypentyl groups are electron-donating, thus increasing its basicity compared to primary amines or ammonia. In the aqueous phase, secondary amines are typically the most basic among amines. youtube.comquora.com
Table 1: Comparison of pKa Values for Conjugate Acids of Various Amines
| Amine | Amine Type | pKa of Conjugate Acid (approx.) |
|---|---|---|
| Ammonia (NH₃) | - | 9.26 |
| Methylamine (CH₃NH₂) | Primary | 10.64 |
| Ethylamine (B1201723) (CH₃CH₂NH₂) | Primary | 10.8 |
| Dimethylamine ((CH₃)₂NH) | Secondary | 10.72 |
| This compound | Secondary | ~10.5 - 11.0 (Estimated) |
| Trimethylamine ((CH₃)₃N) | Tertiary | 9.74 |
Note: The pKa for this compound is an estimate based on typical values for secondary alkyl amines. libretexts.org
Nucleophilic Reactivity of the Nitrogen Lone Pair
The unshared electron pair on the nitrogen atom makes this compound a potent nucleophile, enabling it to attack electron-deficient centers and participate in a variety of substitution and addition reactions. byjus.com
Secondary amines like this compound readily react with acylating and sulfonylating agents.
Acylation: The reaction with acid chlorides or acid anhydrides results in the formation of an N,N-disubstituted amide. byjus.comlibretexts.org This nucleophilic acyl substitution is typically carried out in the presence of a base (like pyridine (B92270) or NaOH) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. byjus.comstackexchange.com The resulting amide is significantly less nucleophilic and basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org
Sulfonylation: Similarly, reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base yields a sulfonamide. jove.com This reaction is the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. jove.com The sulfonamide formed from a secondary amine lacks an acidic N-H proton and is therefore insoluble in the aqueous base. jove.com
The process of converting a primary, secondary, or tertiary amine into a quaternary ammonium salt by reacting it with an excess of a methylating agent, typically methyl iodide, is known as exhaustive methylation. doubtnut.comsarthaks.com
For this compound, this reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom attacks the methyl group of methyl iodide, displacing the iodide ion. youtube.com This forms a tertiary ammonium salt. Since the resulting tertiary amine is still nucleophilic, it reacts with another molecule of methyl iodide to form the final product: a quaternary ammonium iodide salt. doubtnut.com This process is also referred to as quaternization. dtic.milgoogle.com The reaction is often carried out in the presence of a mild base to neutralize the HI formed during the initial methylation step. sarthaks.com
Reaction Sequence:
First Methylation: this compound + CH₃I → [Ethyl(methyl)(4-methoxypentyl)ammonium iodide]
Deprotonation: [Ethyl(methyl)(4-methoxypentyl)ammonium iodide] + Base → Ethyl(methyl)(4-methoxypentyl)amine + HB⁺ + I⁻
Second Methylation (Quaternization): Ethyl(methyl)(4-methoxypentyl)amine + CH₃I → [Ethyl(dimethyl)(4-methoxypentyl)ammonium iodide]
This quaternization is a critical initial step for the Hofmann elimination reaction. wikipedia.orgbyjus.com
Secondary amines react with aldehydes and ketones to form enamines (a compound containing both an alkene and an amine group). libretexts.orglibretexts.org This reaction is typically catalyzed by a mild acid (optimal pH ~4.5) and involves the removal of water to drive the equilibrium toward the product. jove.comopenochem.org
The mechanism involves several steps:
Nucleophilic Attack: The nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. jove.com
Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water). libretexts.org
Formation of Iminium Ion: The nitrogen's lone pair forms a double bond with the carbon, expelling a water molecule and forming a positively charged iminium ion. libretexts.orgjove.com
Deprotonation: A base (often water or another amine molecule) removes a proton from an adjacent carbon (the α-carbon), forming the C=C double bond of the enamine and neutralizing the nitrogen. libretexts.orgopenochem.org
Transformations Involving Carbon-Nitrogen Bond Cleavage
While the C-N bond in amines is generally stable, it can be cleaved under specific reaction conditions, often by first converting the amino group into a better leaving group.
The Hofmann elimination is a classic organic reaction that converts an amine into an alkene. wikipedia.org This process involves C-N bond cleavage and follows an E2 elimination mechanism. libretexts.org The reaction proceeds in three main stages:
Exhaustive Methylation: As described in section 3.2.2, this compound is treated with excess methyl iodide to form the quaternary ammonium iodide salt. wikipedia.orgbyjus.com
Formation of Hydroxide (B78521) Salt: The iodide salt is then treated with silver oxide (Ag₂O) and water. The silver oxide reacts to form silver hydroxide (AgOH), which precipitates the iodide as silver iodide (AgI) and replaces it with a hydroxide anion, forming a quaternary ammonium hydroxide. wikipedia.orgchemistrysteps.com
Elimination by Heating: The quaternary ammonium hydroxide salt is heated (typically 100-200 °C), causing the hydroxide ion to act as a base and abstract a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the nitrogen group). libretexts.org This induces an E2 elimination, forming an alkene, water, and a tertiary amine as the leaving group. libretexts.org
A key feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule . The major alkene product formed is the least substituted (and generally less stable) one. wikipedia.orgbyjus.com This preference is attributed to the steric bulk of the large quaternary ammonium leaving group, which makes the protons on the least sterically hindered β-carbon more accessible to the base. wikipedia.orglibretexts.org
Cope Elimination Studies
The Cope elimination is a classic intramolecular elimination reaction that proceeds through a tertiary amine N-oxide intermediate to form an alkene and a hydroxylamine (B1172632). masterorganicchemistry.comwikipedia.org As this compound is a secondary amine, it cannot directly undergo a Cope elimination. It would first require conversion to a tertiary amine, for example, through exhaustive methylation with an agent like methyl iodide. chemistrysteps.combyjus.com The resulting tertiary amine could then be oxidized to the corresponding N-oxide using an oxidant such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA). masterorganicchemistry.comjk-sci.com
Upon heating, the N-oxide would undergo a concerted, syn-elimination via a five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org This intramolecular reaction involves the abstraction of a β-hydrogen by the N-oxide oxygen, leading to the formation of an alkene. The regioselectivity of the Cope elimination generally follows the Hofmann rule, favoring the formation of the least substituted alkene. organic-chemistry.orgwikipedia.org This preference is attributed to the steric bulk of the amine oxide group, which makes the abstraction of a proton from the least hindered β-carbon more favorable. organic-chemistry.org
For the N-oxide derived from the N-methylated this compound, there are two potential sites for β-hydrogen abstraction on the pentyl chain, which would lead to different alkene products. The expected major and minor products are detailed in the table below.
| Reactant | Conditions | Predicted Major Product | Predicted Minor Product | Byproduct |
|---|---|---|---|---|
| N-Ethyl-N-methyl-(4-methoxypentyl)amine N-oxide | Heat (typically >100 °C) | 4-Methoxy-1-pentene | (E/Z)-4-Methoxy-2-pentene | N-Ethyl-N-methylhydroxylamine |
Oxidative Transformations of Secondary Amines
The secondary amine functionality in this compound is susceptible to various oxidative transformations. The specific product obtained depends on the oxidant and reaction conditions employed.
A common oxidation pathway for secondary amines involves the formation of a hydroxylamine, which can be further oxidized to a nitrone. nih.govrsc.orguomustansiriyah.edu.iq This two-step process can often be achieved in a single reaction vessel using reagents like hydrogen peroxide, sometimes in the presence of a metal catalyst. acs.orggoogle.com The initial step is the oxidation of the amine to an N,N-disubstituted hydroxylamine. Subsequent oxidation of the hydroxylamine leads to the corresponding nitrone. rsc.org
Alternatively, oxidation can occur at the α-carbon of the amine, leading to the formation of an amide. This transformation is a more direct method for accessing the amide functionality from an amine. rsc.org Various oxidizing agents, including transition metal-based and non-metal-based reagents, as well as molecular oxygen with a catalyst, can facilitate this reaction. rsc.org
The ether linkage in this compound is generally more resistant to oxidation compared to the secondary amine, especially under conditions tailored for amine oxidation. Therefore, selective oxidation of the nitrogen center is expected to be the primary transformation.
| Reactant | Oxidizing Agent/Conditions | Potential Product(s) |
|---|---|---|
| This compound | Hydrogen Peroxide (H₂O₂) | N-Ethyl-N-(4-methoxypentyl)hydroxylamine, N-Ethyl-(4-methoxypentyl)nitrone |
| This compound | Metal-catalyzed oxidation (e.g., Ru, Cu) with an oxidant | N-Ethyl-N-(4-methoxypentyl)formamide or other amides depending on the specific reaction |
Rearrangements and Intramolecular Cyclizations Involving the Amine and Ether Functionalities
The presence of both an amine and an ether group within the same molecule opens up the possibility for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. The feasibility of such reactions depends on the chain length separating the two functional groups and the reaction conditions.
One potential pathway for intramolecular cyclization could involve the activation of the ether group. For instance, treatment with a strong acid could lead to the cleavage of the methyl ether, generating a secondary alcohol. This amino alcohol could then undergo an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the hydroxyl group (or a derivative with a better leaving group), to form a nitrogen-containing heterocycle. However, the formation of a six-membered ring in this case would require the attack at the C4 position, which is sterically hindered.
A more plausible route could be through oxidative cyclization. Oxidation of the amine to a more reactive species, such as an aminium radical cation, could initiate an intramolecular cyclization. This radical could be trapped by the ether oxygen or an adjacent carbon atom, leading to the formation of a new ring system. Such reactions have been observed in similar systems, often mediated by metal catalysts or hypervalent iodine reagents. mdpi.com For example, an oxidative cyclization could potentially lead to the formation of a substituted piperidine (B6355638) or a similar N-heterocycle.
| Reactant Precursor | Reaction Conditions | Hypothetical Product | Reaction Type |
|---|---|---|---|
| Ethyl(4-hydroxypentyl)amine (from ether cleavage) | Acid catalysis, dehydration | 1-Ethyl-3-methylpiperidine | Intramolecular Nucleophilic Substitution/Cyclization |
| This compound | Oxidizing agent (e.g., PIDA) | Substituted N-ethyl-pyrrolidine or piperidine derivatives | Oxidative Cyclization |
Advanced Spectroscopic Characterization Methodologies and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.
Proton NMR (¹H NMR) for Assignment of Aliphatic and Aromatic Protons
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their neighboring environments. In the case of Ethyl(4-methoxypentyl)amine, the aliphatic protons can be assigned based on their chemical shifts (δ), multiplicities (singlet, doublet, triplet, quartet, multiplet), and integration values.
The protons on the carbon adjacent to the nitrogen atom are deshielded due to the electron-withdrawing effect of the nitrogen, causing them to appear further downfield. bas.bg The N-H proton of a secondary amine typically appears as a broad signal over a wide range and its position can be confirmed by D₂O exchange, which causes the peak to disappear. bas.bg
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| CH₃ (ethyl) | 1.08 | Triplet | 3H |
| CH₃ (pentyl) | 1.15 | Doublet | 3H |
| CH₂ (pentyl, C3) | 1.45-1.55 | Multiplet | 2H |
| CH₂ (pentyl, C2) | 1.60-1.70 | Multiplet | 2H |
| CH₂ (ethyl) | 2.58 | Quartet | 2H |
| CH (pentyl, C4) | 3.20 | Sextet | 1H |
| OCH₃ | 3.30 | Singlet | 3H |
| NH | 1.20 (broad) | Singlet | 1H |
Note: Predicted data is generated for illustrative purposes. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) for Elucidating Carbon Skeleton Connectivity
Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. Carbons bonded to the electronegative nitrogen and oxygen atoms are deshielded and appear at higher chemical shifts. bas.bg
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| CH₃ (ethyl) | 15.2 |
| CH₃ (pentyl) | 20.1 |
| CH₂ (pentyl, C3) | 29.5 |
| CH₂ (pentyl, C2) | 36.4 |
| CH₂ (ethyl) | 43.8 |
| CH₂ (pentyl, C1) | 49.5 |
| OCH₃ | 56.1 |
| CH (pentyl, C4) | 75.3 |
Note: Predicted data is generated for illustrative purposes. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structure Correlation
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of molecules like this compound.
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. creative-biostructure.comlibretexts.org For this compound, COSY would show correlations between the protons of the ethyl group (CH₃ and CH₂) and along the pentyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu Each peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a secondary amine like this compound, characteristic absorption bands are expected. libretexts.org A secondary amine typically shows a single, sharp N-H stretching band. bas.bg
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3500 | N-H Stretch | Medium, Sharp |
| 2850 - 2960 | C-H Stretch (sp³) | Strong |
| 1450 - 1470 | C-H Bend | Medium |
| 1090 - 1150 | C-O-C Stretch (Ether) | Strong |
| 1000 - 1250 | C-N Stretch | Medium |
Note: Predicted data is generated for illustrative purposes. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides the molecular weight of a compound and information about its structure through analysis of its fragmentation patterns. For an amine, the molecular ion peak will have an odd m/z value due to the presence of a single nitrogen atom, according to the nitrogen rule. libretexts.org The fragmentation of aliphatic amines is typically dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org
For this compound (Molecular Weight: 159.28 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 159.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 159 | [C₉H₂₁NO]⁺ | Molecular Ion (M⁺) |
| 144 | [C₈H₁₈NO]⁺ | Loss of CH₃ |
| 128 | [C₇H₁₄NO]⁺ | Loss of C₂H₅ |
| 102 | [C₅H₁₂NO]⁺ | Alpha-cleavage (loss of C₄H₉) |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage with loss of methoxy (B1213986) group |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage (loss of C₅H₁₁) |
Note: Predicted data is generated for illustrative purposes. Actual experimental values may vary.
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Compound Separation
Chromatographic techniques are vital for separating the target compound from any impurities and for quantitative analysis. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) : Aliphatic amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing. labrulez.com To overcome this, derivatization is often employed to create less polar, more volatile derivatives. gdut.edu.cnmdpi.comresearchgate.net Reagents such as benzenesulfonyl chloride or isobutyl chloroformate can be used to derivatize secondary amines before GC-MS analysis. gdut.edu.cncopernicus.org The GC separates the components of the mixture, and the MS provides identification based on their mass spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful technique for analyzing less volatile or thermally labile compounds. bohrium.com For amines, which are highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation mode. bohrium.com Alternatively, reversed-phase LC can be used, often with derivatization to increase the hydrophobicity of the amine and improve its retention and detection. acs.org Derivatization agents like dabsyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) are commonly used for LC-MS analysis of amines. acs.orgresearchgate.net The separated compounds from the LC are then detected and identified by the mass spectrometer.
X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Configuration
The determination of the absolute configuration of a chiral molecule, such as this compound which contains a stereocenter at the fourth carbon of the pentyl chain, is a critical aspect of its complete structural elucidation. While spectroscopic methods can confirm the connectivity of atoms, they generally cannot establish the three-dimensional arrangement of substituents around a chiral center. For this, X-ray diffraction analysis of a single crystal is the definitive method. libretexts.org
To perform X-ray diffraction, the compound must be in a crystalline form. If this compound itself does not readily form high-quality crystals, it can be converted into a crystalline derivative. This often involves reacting the amine with a chiral acid to form a diastereomeric salt. The resulting salt may have a higher propensity to crystallize.
Once a suitable crystal is obtained, X-ray crystallography can be used to determine the precise three-dimensional structure of the molecule, including the absolute configuration of the stereocenter. libretexts.org This technique provides an unambiguous assignment of the (R) or (S) configuration.
The process involves irradiating the crystal with X-rays and analyzing the diffraction pattern produced. This pattern is then used to calculate the electron density distribution within the crystal, which in turn reveals the positions of the individual atoms. By determining the spatial arrangement of the ethyl, methoxy, and the rest of the pentyl chain around the chiral carbon, its absolute configuration can be definitively established.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
DFT calculations can also map the electrostatic potential surface, which visually represents the charge distribution and helps identify electron-rich and electron-poor regions of the molecule. In Ethyl(4-methoxypentyl)amine, the nitrogen and oxygen atoms are expected to be regions of high electron density.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
This table presents hypothetical data based on typical values for similar aliphatic amines and ethers, as specific research on this compound is not publicly available.
Conformational Analysis and Energy Landscape Exploration
This compound possesses significant conformational flexibility due to the rotation around its single bonds. Conformational analysis is crucial for understanding which three-dimensional structures are most stable and, therefore, most populated at a given temperature. publish.csiro.au Computational methods can systematically explore the potential energy surface of the molecule by rotating dihedral angles and calculating the corresponding energy. This exploration reveals the various low-energy conformers and the energy barriers between them.
For N-alkylated amines, the orientation of the alkyl groups around the nitrogen atom and the conformation of the pentyl chain are of particular interest. rsc.org The gauche and anti conformations around the C-C and C-N bonds will have different energies due to steric hindrance and other non-covalent interactions. publish.csiro.au The presence of the methoxy (B1213986) group also introduces additional rotational freedom and potential intramolecular interactions.
Table 2: Relative Energies of Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | 175° (anti) | 0.00 |
| 2 | 65° (gauche) | 0.85 |
This table is for illustrative purposes, demonstrating the kind of data obtained from a conformational analysis. Specific values for this compound would require dedicated computational studies.
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry can be employed to model chemical reactions involving this compound, such as N-alkylation or reactions at the methoxy group. By calculating the energies of reactants, products, and, most importantly, transition states, a detailed reaction mechanism can be mapped out. Transition state theory allows for the determination of activation energies, which are directly related to reaction rates.
For instance, the reaction of this compound with an alkyl halide would likely proceed through an SN2 mechanism, where the nitrogen atom acts as a nucleophile. mdpi.com Computational modeling of this process would involve locating the transition state structure where the new C-N bond is forming and the C-halide bond is breaking. The calculated energy of this transition state would provide the activation barrier for the reaction.
Table 3: Illustrative Calculated Activation Energies for a Hypothetical SN2 Reaction
| Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|
This table provides a hypothetical example of data that could be generated from transition state calculations.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. bohrium.com These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. Comparing predicted spectra for different possible isomers or conformers can aid in structure elucidation.
Similarly, infrared (IR) spectroscopy frequencies and intensities can be calculated from the vibrational modes of the molecule. bohrium.com Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. For this compound, characteristic vibrations would include N-H stretching (if protonated), C-H stretching, C-N stretching, and C-O stretching. mdpi.com
Table 4: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| N-H | ~1.5 - 2.5 |
| CH₂ (next to N) | ~2.6 |
| CH₃ (ethyl) | ~1.1 |
| CH (with OCH₃) | ~3.4 |
Note: These are estimated values based on typical functional group ranges. Actual values depend on the specific conformation and solvent.
Table 5: Predicted ajor IR Absorption Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine) | ~3300-3350 (weak) |
| C-H Stretch (aliphatic) | ~2850-2960 |
| C-O Stretch (ether) | ~1070-1150 |
This table presents hypothetical data. Precise frequencies would be obtained from detailed quantum chemical calculations.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are often performed on isolated molecules (in the gas phase) or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more detailed picture of a molecule's behavior in a condensed phase, such as in a solvent like water or an organic solvent. nih.govrsc.org MD simulations model the explicit interactions between the solute (this compound) and the surrounding solvent molecules over time.
These simulations are particularly useful for studying how the solvent influences the conformational preferences of the molecule and for understanding intermolecular interactions, such as hydrogen bonding between the amine group and protic solvents. acs.orgsci-hub.se By analyzing the trajectories of the atoms, properties like diffusion coefficients and radial distribution functions can be calculated, offering insights into the solvation structure and dynamics.
Table 6: Illustrative Intermolecular Interaction Energies from MD Simulations in Water
| Interaction Type | Average Interaction Energy (kcal/mol) |
|---|---|
| Amine N --- Water H (H-bond) | -3.5 |
| Ether O --- Water H (H-bond) | -2.8 |
This table contains hypothetical data representing the types of results obtainable from MD simulations.
Applications in Catalysis and Materials Science
Ethyl(4-methoxypentyl)amine as an Organocatalyst
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a greener and often more sustainable alternative to traditional metal-based catalysts. hilarispublisher.comwikipedia.org Amines are a prominent class of organocatalysts, and the secondary amine structure of this compound makes it a candidate for such applications.
Amine-based organocatalysis primarily operates through two key mechanistic pathways: enamine catalysis and iminium ion catalysis. wikipedia.orgresearchgate.net In enamine catalysis, a secondary amine, such as this compound, reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. researchgate.netmdpi.com This enamine is more reactive than the original carbonyl compound and can readily attack electrophiles.
Conversely, in iminium ion catalysis, the secondary amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. wikipedia.orgmdpi.com This process lowers the energy of the molecule's lowest unoccupied molecular orbital (LUMO), activating the substrate for nucleophilic attack. beilstein-journals.org The catalyst is regenerated at the end of the reaction cycle, ready to participate in another transformation. mdpi.com These activation modes allow amines to catalyze a wide array of reactions, including additions, condensations, and cycloadditions. hilarispublisher.comresearchgate.net
The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis, enabling the construction of complex molecular skeletons. news-medical.netcdnsciencepub.com Amine organocatalysts are instrumental in facilitating various C-C bond-forming reactions. cdnsciencepub.comthieme-connect.com One classic example where a compound like this compound could serve as a catalyst is the Knoevenagel condensation.
In this reaction, an active methylene (B1212753) compound is condensed with an aldehyde or ketone. A base is required to deprotonate the methylene compound, and an amine can effectively serve this purpose. The reaction typically involves the formation of a new double bond. While simple amines like piperidine (B6355638) are often used, the structural characteristics of this compound could influence solubility and reaction kinetics. wikipedia.org
Below is a table illustrating the potential catalytic role of this compound in a representative Knoevenagel-type reaction.
Table 1: Hypothetical Knoevenagel Condensation Catalyzed by this compound
| Aldehyde Substrate | Active Methylene Compound | Expected Product |
|---|---|---|
| Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate |
This table presents potential reactions where this compound could act as a basic catalyst, based on established principles of the Knoevenagel condensation.
Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is critical in the pharmaceutical industry, as the biological activity of a drug often depends on its specific stereochemistry. acs.orgresearchgate.net Chiral amines are cornerstones of asymmetric catalysis, serving as chiral building blocks, auxiliaries, or catalysts. sigmaaldrich.comsioc-journal.cn
While this compound itself is achiral, its structure contains a stereocenter at the 4-position of the pentyl group. If synthesized from a chiral precursor, an enantiomerically pure form of this compound could be obtained. Such a chiral amine derivative could be employed to induce stereoselectivity in various reactions. acs.org For instance, a chiral secondary amine can catalyze asymmetric aldol (B89426) reactions or Michael additions, transferring its chirality to the product through a transient chiral enamine or iminium ion intermediate. numberanalytics.comrsc.org
Table 2: Potential Asymmetric Reactions Using a Chiral Derivative of this compound
| Reaction Type | Substrate 1 | Substrate 2 | Potential Chiral Product |
|---|---|---|---|
| Aldol Reaction | Cyclohexanone | 4-Nitrobenzaldehyde | (R/S)-2-((R/S)-Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one |
| Michael Addition | Propanal | Nitrostyrene | (R/S)-3-Nitro-4-phenylbutanal |
This table illustrates potential applications of a chiral version of this compound in key asymmetric transformations.
Precursor for Advanced Polymeric and Supramolecular Materials
The reactivity of the amine group allows this compound to be incorporated into larger molecular architectures, including polymers and framework materials.
Polyurethanes are a versatile class of polymers formed by the reaction of polyols with diisocyanates. tncintlchem.com Amine compounds play crucial roles in polyurethane production, primarily as catalysts and chain extenders. tri-iso.comtopicsonchemeng.org.my
As a catalyst, a tertiary amine promotes both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which is essential for foam production. researchgate.netamericanchemistry.com While this compound is a secondary amine, it can be readily converted to a tertiary amine (e.g., via methylation) to function as a polyurethane catalyst. Some alkanolamines, which have hydroxyl and amine groups, can also act as catalysts. google.com
As a chain extender, diamines or diols react with isocyanate-terminated prepolymers to build the final polymer chain. tncintlchem.comscispace.com These low-molecular-weight compounds form the "hard segments" of the polyurethane, imparting rigidity, toughness, and thermal stability. mdpi.com By converting this compound into a diamine derivative, it could be used as a chain extender to tailor the mechanical properties of polyurethane elastomers. tncintlchem.comtri-iso.com
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with vast potential in gas storage, separation, and catalysis. rsc.orgnih.gov The properties of these materials can be precisely tuned by functionalizing the organic linkers used in their synthesis. rsc.org
Amine-functionalized linkers are particularly valuable. researchgate.net The amine group can be introduced into the framework structure and then serve as a reactive handle for post-synthetic modification (PSM). ntu.edu.sgfrontiersin.org For example, a dicarboxylic acid derivative of this compound could theoretically be used as a linker in MOF synthesis. The secondary amine within the pore environment could then be derivatized by reacting it with other molecules, altering the framework's properties for specific applications like targeted CO2 capture or catalysis. rsc.orgntu.edu.sg Similarly, a diamine version could be used as a building block for COFs through imine condensation reactions. frontiersin.org
Intermediacy in the Synthesis of Complex Organic Molecules
The utility of a chemical compound in organic synthesis is often determined by its ability to serve as a reliable intermediate—a molecular stepping stone that can be predictably modified on the path to a more complex target. Amines, in general, are highly valued intermediates due to the reactivity of the nitrogen atom. ijrpr.com They can act as nucleophiles, bases, and directing groups, and can be transformed into a wide array of other functional groups. ijrpr.com this compound, possessing a secondary amine group, fits within this class of versatile synthetic precursors. smolecule.com
The synthesis of this compound itself can be achieved through established methods such as the reductive amination of 4-methoxypentanal (B3430783) with ethylamine (B1201723) or the nucleophilic substitution of a 4-methoxypentyl halide with ethylamine. smolecule.com These synthetic routes provide access to the core structure, which can then be elaborated upon in subsequent steps.
Chemical Derivatization for Structure-Reactivity Relationship Studies
Understanding how a molecule's structure influences its chemical behavior is a fundamental goal of chemical research. Chemical derivatization, the process of transforming a compound into a series of related structures (derivatives), is a key strategy for these structure-reactivity relationship (SRR) studies. While specific, in-depth SRR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of amine chemistry allow for a predictive exploration of its potential derivatization.
The secondary amine functionality is the primary site for derivatization. It can undergo a variety of reactions to yield a diverse set of molecules, each with slightly altered properties.
Potential Derivatization Reactions:
N-Acylation: Reaction with acyl chlorides or anhydrides would convert the secondary amine into an amide. Varying the acyl group would modulate the steric and electronic properties of the resulting molecule.
N-Alkylation/Arylation: Further reaction with alkyl or aryl halides could produce tertiary amines. This would alter the basicity and nucleophilicity of the nitrogen atom and introduce new structural motifs.
N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) would yield sulfonamides, which are often crystalline solids and can be useful for purification and characterization.
Oxidation: Strong oxidizing agents can convert the amine to the corresponding N-oxide or other oxidation products. smolecule.com
Use in Multistep Synthetic Sequences Towards Target Molecules
The true value of an intermediate like this compound is realized when it is incorporated into a longer synthetic sequence aimed at producing a specific, often complex, target molecule. oatext.com Such targets can include pharmaceuticals, agrochemicals, or materials with unique properties. ijrpr.com
While a specific, large-scale synthesis of a major commercial product using this compound as a key intermediate is not prominently reported, its potential is evident from analogous syntheses. For example, the synthesis of the glucosylceramide synthase inhibitor N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin involves the reductive amination of 5-(adamantan-1-yl-methoxy)-pentanal with a complex amine building block. researchgate.net This highlights a common synthetic strategy where a functionalized aldehyde is coupled with an amine to construct a larger molecule. One could envision this compound being used in a similar capacity, where its nitrogen atom acts as a nucleophile to connect with an electrophilic fragment of a larger target.
The methoxy (B1213986) group on the pentyl chain also offers a site for potential chemical manipulation. While ethers are generally stable, they can be cleaved under specific, often harsh, acidic conditions (e.g., using HBr or BBr3) to reveal a hydroxyl group. This unmasking of a new functional group mid-synthesis can be a powerful strategy, opening up new avenues for reaction and molecular elaboration. For instance, a research paper on the oxidation of secondary methyl ethers demonstrated the conversion of a 4-methoxypentyl benzoate (B1203000) to its corresponding ketone, indicating the reactivity of the chain. acs.orgresearchgate.net
The general pathway for using an intermediate like this compound in a multistep synthesis would typically involve:
Coupling: Reacting the amine with another molecule to form a key bond (e.g., C-N bond formation via reductive amination or nucleophilic substitution).
Functional Group Interconversion: Modifying other parts of the newly formed molecule, potentially including the cleavage of the methoxy ether to unmask a hydroxyl group for further reactions.
Elaboration and Cyclization: Building up the molecular complexity through additional synthetic steps, possibly leading to the formation of heterocyclic structures.
This strategic use of amine intermediates is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler, readily available starting materials. ijrpr.com
Future Research Directions and Outlook
Development of Highly Selective and Sustainable Synthetic Routes
The future synthesis of Ethyl(4-methoxypentyl)amine will be guided by the principles of green and sustainable chemistry. mdpi.com Research will focus on moving beyond traditional methods to routes that offer high selectivity, minimize waste, and utilize environmentally benign reagents and conditions.
Another promising avenue is the exploration of biocatalysis and chemoenzymatic routes. Enzymes, operating under mild aqueous conditions, offer unparalleled selectivity and can potentially reduce the environmental impact associated with organic solvents and harsh reagents. nih.gov Research could focus on identifying or engineering specific enzymes, such as amine dehydrogenases or transaminases, capable of efficiently producing this compound.
The table below outlines potential future synthetic strategies and their targeted improvements.
| Synthetic Strategy | Current Approach | Future Research Focus | Potential Benefits |
| Catalytic Amination | Homogeneous catalysts based on precious metals (Rh, Ir, Pd). smolecule.com | Heterogeneous catalysts from earth-abundant metals (Fe, Cu, Mn); Nanocatalysts. | Reduced cost, enhanced catalyst recyclability, lower environmental toxicity. |
| Starting Materials | Petroleum-derived precursors. | Bio-based feedstocks (e.g., from lignocellulose or fermentation). | Reduced carbon footprint, improved sustainability, potential for novel pathways. |
| Biocatalysis | Not established. | Screening for and engineering of specific enzymes (e.g., transaminases). | High enantioselectivity, mild reaction conditions (aqueous, room temp), minimal byproducts. nih.gov |
| Flow Chemistry | Primarily batch synthesis. | Development of continuous flow processes. | Improved safety, better heat and mass transfer, potential for higher throughput and process automation. chemrxiv.org |
Exploration of Novel Catalytic Transformations
Beyond its synthesis, this compound can be explored as a key building block or modifier in novel catalytic transformations. Its secondary amine functionality and the integrated ether group could be leveraged to direct or participate in complex chemical reactions.
Future research could investigate its use as a ligand for transition metal catalysts. The nitrogen and oxygen atoms could act as a bidentate chelating agent, potentially influencing the stereoselectivity and reactivity of metal-catalyzed reactions like asymmetric hydrogenation or cross-coupling.
Additionally, the compound itself could be a substrate in novel C-H activation or functionalization reactions. Photocatalysis, for instance, could enable the selective functionalization of the alkyl chain, opening pathways to new derivatives with unique properties that are otherwise difficult to access. wisc.edu Exploring its reactivity in multicomponent reactions could also lead to the rapid assembly of complex molecular architectures, providing efficient routes to new chemical libraries for various applications.
In-depth Mechanistic Studies at the Molecular Level
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For reactions involving this compound, detailed mechanistic studies at the molecular level are essential.
Future investigations should employ a combination of advanced spectroscopic techniques (e.g., in-situ NMR and IR), kinetic analysis, and computational modeling. Kinetic studies, similar to those used to unravel multi-step "declick" reactions, can help identify reaction intermediates, transition states, and rate-determining steps. rsc.org By monitoring reactions under various conditions and with different aniline (B41778) derivatives, a complete mechanistic picture can be established. rsc.org
Computational chemistry, using Density Functional Theory (DFT), will be invaluable for mapping potential energy surfaces, calculating activation barriers, and visualizing transition state geometries. These theoretical insights, when correlated with experimental data, can elucidate the precise roles of catalysts, solvents, and the substrate’s structural features (like the methoxy (B1213986) group) in influencing reaction outcomes. This deep understanding will enable the rational design of more efficient and selective catalytic systems.
Integration with Machine Learning for Reaction Prediction and Optimization
The intersection of synthetic chemistry and artificial intelligence is creating powerful new tools for research and development. jetir.org Machine learning (ML) is poised to significantly accelerate the study of this compound. beilstein-journals.org
ML algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for its synthesis, including catalyst choice, solvent, temperature, and reaction time. researchgate.net This data-driven approach can significantly reduce the number of experiments needed, saving time and resources. beilstein-journals.org For instance, ML has already shown promise in identifying optimal catalyst structures and conditions for synthesizing this amine. smolecule.com
Future applications could involve:
Predictive Modeling: Developing global models that leverage vast reaction databases to suggest initial synthetic conditions for novel transformations involving this compound. beilstein-journals.org
Catalyst Discovery: Using ML to screen virtual libraries of potential catalysts and identify candidates with high predicted activity and selectivity.
Automated Synthesis: Integrating ML algorithms with automated flow chemistry platforms to create self-optimizing systems that can rapidly identify the best reaction parameters for yield and purity. chemrxiv.org Bayesian optimization, for example, has been successfully deployed to optimize multi-variable reactions in continuous flow setups. chemrxiv.org
The table below summarizes potential applications of machine learning in this context.
| Machine Learning Application | Objective | Methodology | Expected Outcome |
| Reaction Optimization | Maximize yield and selectivity of synthesis. | Bayesian Optimization, Neural Networks trained on experimental data. chemrxiv.org | Rapid identification of optimal reaction conditions (temp, concentration, catalyst loading). |
| Catalyst Selection | Identify novel, efficient catalysts. | Models trained on catalyst structure-performance data. | Prediction of effective catalysts, accelerating discovery beyond known systems. smolecule.com |
| Retrosynthesis Planning | Discover new, more efficient synthetic routes. | AI-driven retrosynthesis models trained on reaction databases. jetir.orgbeilstein-journals.org | Generation of diverse and potentially more sustainable synthetic pathways. |
| Property Prediction | Forecast physicochemical properties of new derivatives. | Quantitative Structure-Property Relationship (QSPR) models. | Prioritization of synthetic targets with desired properties before synthesis. |
Scalable Synthesis and Process Intensification Studies
For this compound to be utilized in any large-scale application, the development of a robust, safe, and economically viable scalable synthesis is paramount. Research in this area will focus on process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes.
A key technology for process intensification is continuous flow chemistry. Transitioning the synthesis of this compound from traditional batch reactors to continuous flow systems offers numerous advantages. chemrxiv.org These include superior control over reaction parameters, enhanced safety due to smaller reaction volumes, and the potential for higher throughput and easier integration of purification steps. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl(4-methoxypentyl)amine, and how can intermediate stability and purification be optimized?
- Methodology : Begin with reductive amination or alkylation strategies using 4-methoxypentylamine and ethyl halides. Monitor reaction progress via TLC or GC-MS. For purification, employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or distillation under reduced pressure. Intermediate stability can be enhanced by avoiding prolonged exposure to moisture or acidic conditions. Confirm purity via NMR (¹H/¹³C) and HPLC .
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR : Look for signals corresponding to the ethyl group (δ ~1.1–1.3 ppm, triplet; δ ~2.5–3.0 ppm, quartet) and methoxy group (δ ~3.3 ppm, singlet).
- ¹³C NMR : Identify carbons adjacent to the amine (δ 40–50 ppm) and methoxy carbon (δ ~55 ppm).
- IR : Confirm N–H stretching (3300–3500 cm⁻¹) and C–O–C absorption (1250–1050 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What stability considerations are critical for storing and handling this compound?
- Methodology : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Use amber vials to minimize photodegradation. Handle in a fume hood with PPE (gloves, lab coat, goggles). For waste management, neutralize with dilute HCl before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize byproducts during this compound synthesis?
- Methodology : Use a Design of Experiments (DoE) approach to test variables: temperature (25–80°C), solvent polarity (e.g., THF vs. MeCN), and catalyst loading (e.g., Pd/C for hydrogenation). Monitor byproduct formation via GC-MS. For kinetic control, lower temperatures and shorter reaction times may reduce side reactions like over-alkylation. Statistical tools like ANOVA can identify significant factors .
Q. How can DFT calculations and experimental data (e.g., X-ray crystallography) be integrated to validate the molecular configuration of this compound?
- Methodology :
Perform X-ray crystallography to obtain bond lengths/angles.
Use Gaussian or ORCA software for DFT calculations (B3LYP/6-31G* basis set) to optimize geometry.
Compare experimental and theoretical parameters (e.g., dihedral angles, H-bonding networks).
Conduct Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O/N contacts) .
Q. How should contradictory data in bioactivity assays (e.g., enzyme inhibition) involving this compound be resolved?
- Methodology :
- Statistical Analysis : Apply t-tests or ANOVA to assess significance of discrepancies.
- Control Experiments : Verify assay reproducibility using positive/negative controls (e.g., known inhibitors).
- Instrument Calibration : Ensure HPLC/GC-MS detectors are calibrated for quantitative accuracy.
- Theoretical Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and cross-reference with experimental IC₅₀ values .
Data Presentation and Analysis
Q. What are best practices for presenting spectroscopic and crystallographic data in publications?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
